
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide, also known as A-836,339, is a synthetic compound that belongs to the class of benzamides. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. The CB2 receptor plays a crucial role in regulating inflammation, immune response, and pain perception. A-836,339 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and autoimmune disorders.
Mecanismo De Acción
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide exerts its pharmacological effects by selectively activating the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. CB2 receptor activation has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects. 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has been shown to have high affinity and selectivity for the CB2 receptor, with minimal activity at the CB1 receptor, which is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
Activation of the CB2 receptor by 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the suppression of immune cell activation and migration, and the modulation of pain perception. 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for the CB2 receptor, which allows for precise and selective modulation of immune and inflammatory responses. However, 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research and development of 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide and other CB2 receptor agonists. These include the further investigation of its potential therapeutic applications in various diseases, the optimization of its pharmacokinetic properties and formulation for clinical use, and the development of novel CB2 receptor agonists with improved potency, selectivity, and safety profiles. Additionally, the potential use of CB2 receptor agonists in combination with other drugs or therapies for synergistic effects should be explored.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide involves several steps, starting from the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,1-dimethylpropylamine to yield the benzamide intermediate, which is further treated with 4-fluorobenzyl bromide in the presence of a base to obtain the final product, 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and autoimmune disorders. It has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of inflammatory and neuropathic pain. 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has also been investigated for its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, where CB2 receptor activation has been shown to have immunomodulatory effects.
Propiedades
IUPAC Name |
4-tert-butyl-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-7-16(5,6)17-14(18)12-8-10-13(11-9-12)15(2,3)4/h8-11H,7H2,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFCOHTWZKTWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
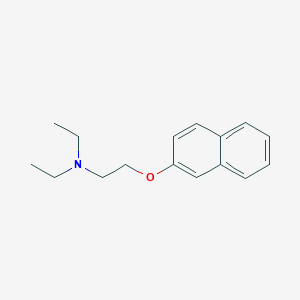
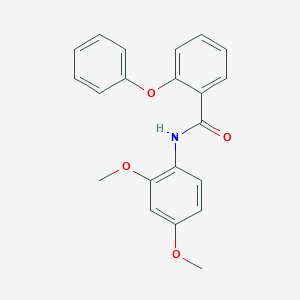
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
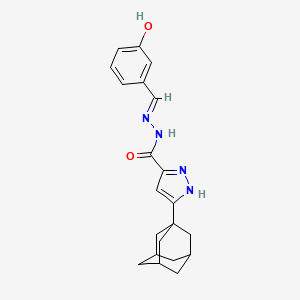
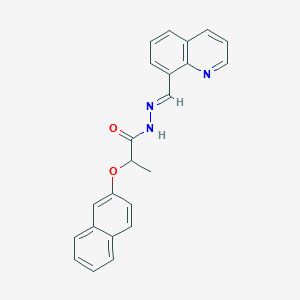
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)
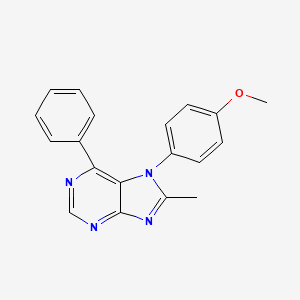
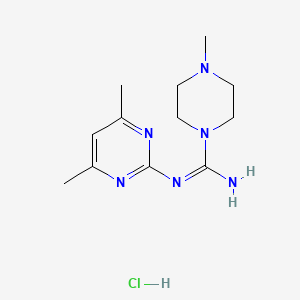
![4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)
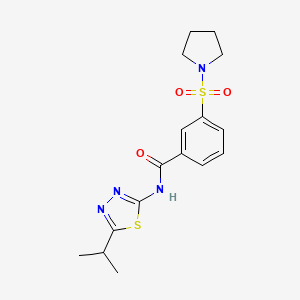
![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)
![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)